molecular formula C8H8BrF B118397 2-Fluoro-3-methylbenzyl bromide CAS No. 151412-12-3

2-Fluoro-3-methylbenzyl bromide

Cat. No.: B118397
CAS No.: 151412-12-3
M. Wt: 203.05 g/mol
InChI Key: DCGWFNZSJBIAKE-UHFFFAOYSA-N
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Safety and Hazards

2-Fluoro-3-methylbenzyl bromide is corrosive and lachrymatory . It causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

It is known that benzylic halides, such as 2-Fluoro-3-methylbenzyl bromide, can undergo nucleophilic substitution reactions . These reactions could potentially involve interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported.

Molecular Mechanism

It is known that benzylic halides can undergo nucleophilic substitution reactions , which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms have not been reported for this compound.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGWFNZSJBIAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333883
Record name 2-Fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151412-12-3
Record name 2-Fluoro-3-methylbenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151412-12-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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